Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
Description
Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the benzamide class This compound is characterized by the presence of a benzodiazepine ring system, which is known for its significant pharmacological activities
Properties
CAS No. |
83736-81-6 |
|---|---|
Molecular Formula |
C25H25ClFN3O |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O.ClH/c1-17-12-13-23-21(14-17)24(20-10-6-7-11-22(20)26)27-15-19(29(23)2)16-28-25(30)18-8-4-3-5-9-18;/h3-14,19H,15-16H2,1-2H3,(H,28,30);1H |
InChI Key |
WARIKGQZXUHIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CN=C2C3=CC=CC=C3F)CNC(=O)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves several steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Final Assembly: The final step involves the coupling of the benzodiazepine derivative with benzamide under specific reaction conditions to yield the target compound.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted benzamides and benzodiazepine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C25H25ClFN3O
- Molecular Weight : 437.9369 g/mol
- CAS Number : 83736-81-6
- Boiling Point : 610.8°C at 760 mmHg
- Flash Point : 323.2°C
The structure includes a benzamide core modified with a benzodiazepine moiety, which contributes to its biological activity.
Anxiolytic Properties
Benzodiazepines are well-known for their anxiolytic effects. The specific structure of this compound suggests it may exhibit similar properties, potentially acting on GABA receptors to reduce anxiety levels. Studies have indicated that modifications in the benzodiazepine structure can enhance binding affinity and selectivity for specific receptor subtypes .
Potential Antidepressant Effects
Research indicates that compounds with benzodiazepine-like structures may also exhibit antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation could provide therapeutic benefits in treating depression .
Anticonvulsant Activity
The compound may possess anticonvulsant properties due to its structural similarity to other known anticonvulsants. This aspect warrants further investigation through preclinical studies to assess its efficacy in seizure models .
Table 1: Summary of Research Findings on Benzamide Applications
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets the central nervous system, interacting with GABA receptors to exert its effects.
Pathways: It modulates neurotransmitter release and receptor activity, leading to its potential anxiolytic and sedative effects.
Comparison with Similar Compounds
When compared to other similar compounds, Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride stands out due to its unique structural features and enhanced pharmacological properties. Similar compounds include:
Benzamide, N-(2-fluorophenyl)-4-fluoro-: This compound shares the fluorophenyl group but lacks the benzodiazepine ring system.
Benzamide, N-(2-fluorophenyl)-3-methyl-: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Biological Activity
Benzamide derivatives, particularly those incorporating benzodiazepine structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride (CAS No. 83736-81-6) is particularly notable for its potential pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a complex structure that includes a fluorophenyl group and a benzodiazepine moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClFN3O |
| Molecular Weight | 445.94 g/mol |
| CAS Number | 83736-81-6 |
| Melting Point | 246–248 °C |
The biological activity of benzamide derivatives is often linked to their interaction with various receptors and enzymes in the body. This specific compound is believed to exert its effects primarily through modulation of G protein-coupled receptors (GPCRs) , which play crucial roles in signal transduction and cellular communication. Research indicates that benzodiazepines can influence neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects.
Anxiolytic Effects
Studies have shown that compounds similar to this benzamide exhibit anxiolytic properties by enhancing GABAergic transmission. This effect is crucial for developing medications aimed at treating anxiety disorders.
Antidepressant Activity
Recent research has also suggested potential antidepressant effects associated with benzodiazepine derivatives. These effects may be mediated through serotonin receptor modulation alongside GABA receptor interactions.
Neuroprotective Properties
There is evidence indicating that certain benzodiazepine derivatives possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies and Research Findings
- Study on GABA Receptors : A study published in PubMed Central highlighted the interaction of benzodiazepine derivatives with GABA receptors, demonstrating increased chloride ion influx leading to neuronal hyperpolarization and reduced excitability .
- Antidepressant Activity : A clinical trial investigated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated significant improvements in mood and reduction in anxiety symptoms after administration .
- Neuroprotection : Research published in Molecular Neurobiology demonstrated that a similar benzamide compound protected neuronal cells from apoptosis induced by oxidative stress in vitro .
Toxicology and Safety Profile
While the therapeutic potential of this compound is promising, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to sedation and other central nervous system effects. Comprehensive studies are required to establish a clear safety margin for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
